molecular formula C40H68N14O16 B1587948 RGDSPASSKP CAS No. 91575-25-6

RGDSPASSKP

Cat. No.: B1587948
CAS No.: 91575-25-6
M. Wt: 1001.1 g/mol
InChI Key: JMBLPSUDFRAOLU-UHFFFAOYSA-N
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Description

RGDSPASSKP is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, serine, proline, alanine, and lysine. This peptide is known for its role in inhibiting fibronectin binding to fibroblasts by blocking β2-integrin-binding sites . It is commonly used in scientific research for its ability to modulate cell adhesion and interaction with the extracellular matrix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGDSPASSKP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

RGDSPASSKP can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

RGDSPASSKP has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential in wound healing, tissue engineering, and as a therapeutic agent in diseases involving abnormal cell adhesion.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The peptide exerts its effects by blocking β2-integrin-binding sites, thereby inhibiting the binding of fibronectin to fibroblasts . This mechanism involves the RGD sequence within the peptide, which is recognized by integrin receptors on the cell surface. By preventing fibronectin binding, the peptide modulates cell adhesion and signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence, which provides distinct properties in terms of cell adhesion inhibition and interaction with integrin receptors. Its ability to block β2-integrin-binding sites makes it particularly valuable in research focused on cell-matrix interactions and related therapeutic applications .

Properties

IUPAC Name

1-[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLPSUDFRAOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N14O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408588
Record name Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91575-25-6
Record name Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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